2,5-Di(1H-indol-3-yl)benzene-1,4-diol
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Overview
Description
2,5-Di(1H-indol-3-yl)benzene-1,4-diol is a compound that features two indole groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1H-indol-3-yl)benzene-1,4-diol typically involves the reaction of indole derivatives with benzene-1,4-diol under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate and a phosphine ligand .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 2,5-Di(1H-indol-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be facilitated by acids like sulfuric acid or Lewis acids.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Di(1H-indol-3-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive indole moieties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Di(1H-indol-3-yl)benzene-1,4-diol involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, enzymes, and DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2,5-Di(1H-imidazol-4-yl)benzene-1,4-diol: A compound with imidazole groups instead of indole.
1,4-Di(1H-imidazol-1-yl)benzene: Another similar compound with imidazole groups.
Uniqueness: 2,5-Di(1H-indol-3-yl)benzene-1,4-diol is unique due to its specific arrangement of indole groups and hydroxyl functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
647862-35-9 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,5-bis(1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C22H16N2O2/c25-21-10-16(18-12-24-20-8-4-2-6-14(18)20)22(26)9-15(21)17-11-23-19-7-3-1-5-13(17)19/h1-12,23-26H |
InChI Key |
UMLBZPOGGDYIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C=C3O)C4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
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